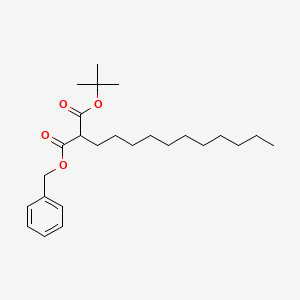

1-Benzyl 3-tert-butyl 2-undecylmalonate

Description

1-Benzyl 3-tert-butyl 2-undecylmalonate is a malonate ester derivative featuring three distinct substituents: a benzyl group at position 1, a tert-butyl group at position 3, and an undecyl (C11H23) chain at position 2. This compound is hypothesized to serve as a versatile intermediate in organic synthesis, particularly in pharmaceutical applications where bulky ester groups are employed to modulate solubility, stability, or reactivity.

Properties

IUPAC Name |

3-O-benzyl 1-O-tert-butyl 2-undecylpropanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O4/c1-5-6-7-8-9-10-11-12-16-19-22(24(27)29-25(2,3)4)23(26)28-20-21-17-14-13-15-18-21/h13-15,17-18,22H,5-12,16,19-20H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUDEQKYOJCYPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Analogues

Benzyl tert-butyl Malonate (CAS 72594-86-6)

- Structure : Propanedioic acid with benzyl (C6H5CH2–) and tert-butyl ((CH3)3C–) ester groups.

- Molecular Formula : C14H18O4 (MW: 250.28 g/mol).

- Key Properties :

- Reactivity: tert-butyl esters are acid-labile, while benzyl esters require hydrogenolysis for deprotection.

1-Benzyl 3-tert-butyl Piperidine-1,3-dicarboxylate (GLPBIO)

- Structure : Piperidine ring with benzyl and tert-butyl dicarboxylate groups.

- Molecular Formula : C17H24N2O4 (MW: 320.38 g/mol).

- Key Properties :

- Purity: >98% (research grade).

- Storage: 2–8°C, desiccated.

- Applications : Intermediate in alkaloid synthesis or kinase inhibitor development .

1-Benzyl 3-tert-butyl Azetidine-1,3-dicarboxylate (CAS 1236144-51-6)

- Structure : Azetidine (4-membered ring) with benzyl and tert-butyl esters.

- Molecular Formula: C16H21NO4 (MW: 291.34 g/mol).

- Key Properties :

1-Benzyl 3-tert-butyl Piperazine-1,3-dicarboxylate (CAS 96558-17-7)

- Structure : Piperazine (6-membered diamine ring) with benzyl and tert-butyl esters.

- Molecular Formula : C17H24N2O4 (MW: 320.38 g/mol).

- Key Properties :

- Hazard: Irritant (H315, H319).

- Storage: 2–8°C, desiccated.

- Applications : Precursor for peptidomimetics or neurotransmitter analogs .

Comparative Analysis

Key Research Findings

Synthetic Utility: Benzyl and tert-butyl esters are widely used for carboxyl protection. The undecyl chain in the target compound may enhance lipid solubility, making it suitable for nanoparticle formulations or prodrugs .

Reactivity Trends :

- tert-butyl esters hydrolyze faster under acidic conditions than benzyl esters.

- Long alkyl chains (e.g., undecyl) reduce crystallization tendencies, favoring amorphous solid dispersions in drug delivery .

Thermal Properties :

- tert-butyl groups lower melting points compared to methyl esters.

- Azetidine derivatives exhibit higher ring strain, increasing reactivity in cycloaddition reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.